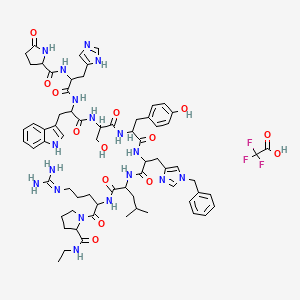![molecular formula C20H15NO3 B12078951 4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)
4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one typically involves the nitration of a precursor compound. One common method is the nitration of 3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one can undergo oxidation reactions to form nitroso, hydroxylamine, or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products. Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation may produce a nitroso compound or other oxidized derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
4-Nitro-1-naphthol: Another nitro compound with similar structural features.
4-Nitro-2-naphthol: A related compound with a different substitution pattern.
4-Nitro-1,2-dihydro-naphthalene: A compound with a similar dihydro-naphthalene core.
Uniqueness
4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a dihydro-naphthalene core
特性
分子式 |
C20H15NO3 |
|---|---|
分子量 |
317.3 g/mol |
IUPAC名 |
2-(4-nitronaphthalen-1-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H15NO3/c22-20-14-6-2-1-5-13(14)9-10-18(20)16-11-12-19(21(23)24)17-8-4-3-7-15(16)17/h1-8,11-12,18H,9-10H2 |
InChIキー |
ZHMYTTPFCYDPQY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=O)C1C3=CC=C(C4=CC=CC=C34)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



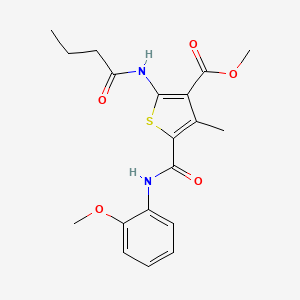




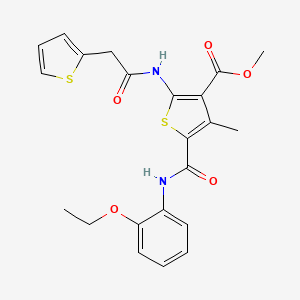
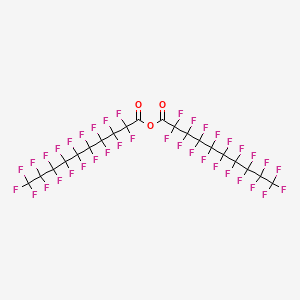
![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
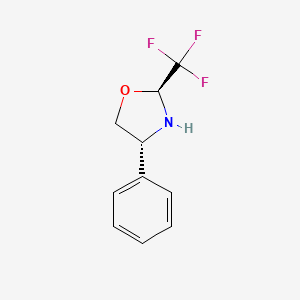

![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)

